molecular formula C5H11NO B1238882 (Z)-2-methylbutanal oxime CAS No. 49805-55-2

(Z)-2-methylbutanal oxime

Cat. No. B1238882
CAS RN: 49805-55-2
M. Wt: 101.15 g/mol
InChI Key: SEWWFHKIKWFJNV-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methylbutanal oxime is an aldoxime derived from 2-methylbutanal. It derives from a 2-methylbutanal.

Scientific Research Applications

1. Stereochemistry and Catalytic Activity

The stereochemistry of 2′-methylbutyrophenone oxime, including its E- and Z-isomers, has been studied for its catalytic activity. The research on these oximes reveals insights into their enantiomeric excess and their behavior in cyclopalladation reactions, which are significant in the field of organometallic chemistry and catalysis (Vatsadze et al., 2017).

2. Volatile Compounds in Plants

(Z)-2-methylbutanal oxime has been identified as a significant volatile component in the flowers of Gaura drummondii, demonstrating its role in plant biology. The study explores the nighttime variations in the volatile content of these flowers, contributing to the understanding of plant-environment interactions (Shaver et al., 1997).

3. Plant Defense Mechanisms

Research on bean plants has shown that (Z)-2-methylbutanal oxime is released in response to damage by agromyzid flies. This finding is crucial in understanding plant defense mechanisms and can contribute to the development of natural pest control strategies (Wei, Zhu, & Kang, 2006).

4. Photostability in Metal Extraction

Studies on the photostability of hydroxyoxime extractants like 2-hydroxy-5-methylbenzophenone (Z)-oxime in various solvents provide insights into their application in the field of hydrometallurgy, especially in metal extraction processes (Krzyżanowska & Olszanowski, 1994).

5. Analysis in Food and Beverage

(Z)-2-methylbutanal oxime has been identified in studies analyzing volatile compounds in beer and wine. These studies are significant in the food and beverage industry for flavor and quality control (Veselý et al., 2003; Culleré, Cacho, & Ferreira, 2004).

6. Plant Metabolism

Research on barley seedlings indicates the presence of cyano glucosides derived from Z-3-methylbutanal oxime, which is critical for understanding plant metabolism and potential defense mechanisms (Nielsen et al., 2002).

properties

CAS RN

49805-55-2

Product Name

(Z)-2-methylbutanal oxime

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(NE)-N-(2-methylbutylidene)hydroxylamine

InChI

InChI=1S/C5H11NO/c1-3-5(2)4-6-7/h4-5,7H,3H2,1-2H3/b6-4+

InChI Key

SEWWFHKIKWFJNV-GQCTYLIASA-N

Isomeric SMILES

CCC(C)/C=N/O

SMILES

CCC(C)C=NO

Canonical SMILES

CCC(C)C=NO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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